1,4-Phenylenediamine-d4
Overview
Description
1,4-Phenylenediamine-d4 is a phenylenediamine in which the amino functions are at positions 1 and 4 of the benzene nucleus . It has a role as a hapten, a dye, a reagent, and an allergen . It is primarily used as a dye intermediate and as a dye .
Synthesis Analysis
In a study, three novel 1,4-phenylenediamine-based chromophores were synthesized and characterized . The characterization was done by spectroscopic analysis, i.e., FT-IR, UV-Visible, and NMR spectroscopy, and elemental analysis .Molecular Structure Analysis
The molecular formula of 1,4-Phenylenediamine-d4 is C6H8N2 . The isomeric SMILES string is [2H]C1=C(C(=C(C(=C1N)[2H])[2H])N)[2H], as computed by OEChem 2.3.0 .Physical And Chemical Properties Analysis
The molecular weight of 1,4-Phenylenediamine-d4 is 112.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The exact mass is 112.093855247 g/mol, and the monoisotopic mass is also 112.093855247 g/mol .Scientific Research Applications
Free Radical Studies
1,4-Phenylenediamine (PPD) derivatives have been extensively studied for their properties in free radical reactions. Ernstbrunner et al. (1981) explored the free radical cation of PPD, generated through chemical and photochemical means, and analyzed its resonance Raman spectra (Ernstbrunner et al., 1981).
Electrochromism Studies
The electrochromic properties of 1,4-phenylenediamines have been a subject of research. Lauw et al. (2015) studied the vibrant color changes of these compounds upon electrochemical oxidation, highlighting their potential in electrochromic applications (Lauw et al., 2015).
NMR Spectroscopic Studies
Katritzky et al. (2004) conducted detailed NMR spectroscopic studies on allylsulfanyl-N1-alkyl-N4-phenyl-1,4-phenylenediamines and their cyclization products, providing insights into their structural properties (Katritzky et al., 2004).
Antioxidant Studies
Rapta et al. (2009) investigated various N,N'-substituted p-phenylenediamines as antioxidants, analyzing their electrochemical and spectroscopic properties (Rapta et al., 2009).
Phototoxicity Studies
Mosley-Foreman et al. (2008) studied the phototoxicity of phenylenediamine hair dye chemicals, including PPD, in different biological systems (Mosley-Foreman et al., 2008).
Photometric Reagent Studies
Demeyere and Hoste (1962) explored the use of 1,4-phenylenediamines as photometric reagents for selenium, demonstrating their potential in analytical chemistry (Demeyere & Hoste, 1962).
Heterogeneous Kinetics Studies
Rees et al. (2002) focused on the heterogeneous electron transfer kinetics of the oxidation of some N-substituted phenylenediamines, contributing to the understanding of electrochemical processes (Rees et al., 2002).
Carcinogenicity Studies
Milman and Peterson (1984) reviewed the carcinogenicity of phenylenediamines and related compounds, highlighting the importance of chemical structure in their carcinogenic potential (Milman & Peterson, 1984).
Material Synthesis Studies
Zhang et al. (2010) successfully synthesized one-dimensional self-assembly oligo(o-phenylenediamine) materials, demonstrating their potential in material science applications (Zhang et al., 2010).
Safety And Hazards
Future Directions
The electrochemical approach is considered the most preferable for the determination and quantification of p-Phenylenediamine due to its short analysis time, cost-effectiveness, ease of use, and ease of miniaturization . This suggests potential future directions for the analysis of similar compounds like 1,4-Phenylenediamine-d4.
properties
IUPAC Name |
2,3,5,6-tetradeuteriobenzene-1,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2/i1D,2D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCKQZAAMUWICA-RHQRLBAQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])N)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583890 | |
Record name | (~2~H_4_)Benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Phenylenediamine-d4 | |
CAS RN |
119516-83-5 | |
Record name | 1,4-Benzene-2,3,5,6-d4-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119516-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (~2~H_4_)Benzene-1,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70583890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Phenylenediamine-2,3,5,6-d4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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